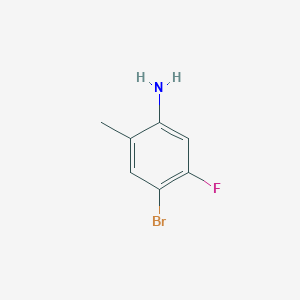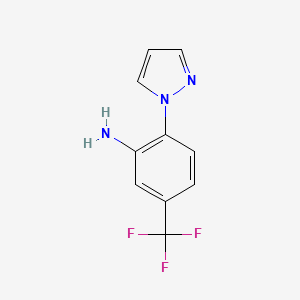
4-溴-5-氟-2-甲基苯胺
描述
4-Bromo-5-fluoro-2-methylaniline, also known as 4-bromo-5-fluoro-2-methylbenzenamine, is an organic compound belonging to the class of anilines. It is a colorless, flammable liquid that is used in various scientific research applications. The compound has a molecular formula of C7H7BrFN and a molecular weight of 211.09 g/mol. It is an important intermediate for the synthesis of various compounds and has various applications in the fields of organic chemistry, analytical chemistry, and biochemistry.
科学研究应用
4-溴-5-氟-2-甲基苯胺:全面分析
MDL 化合物的合成: 4-溴-5-氟-2-甲基苯胺是合成 MDL 化合物(如 MDL-800、MDL-801 和 MDL-811)的关键成分。 这些化合物是 sirtuin 6 (SIRT6) 的激活剂,SIRT6 是一种作为肿瘤抑制因子的赖氨酸脱乙酰基酶 .
Leimgruber-Batcho 反应: 该化合物用于通过 Leimgruber-Batcho 反应制备 6-氯-5-氟吲哚,该反应是吲哚衍生物的重要合成途径 .
氨基醇的合成: 它作为合成 (S)-氨基醇,2-氨基-3-(2-氟-4-甲基苯基)-丙-1-醇的前体,该化合物在药物方面具有潜在的应用 .
药物研究: 该化合物的衍生物因其药理特性而被探索,包括它们在离子型谷氨酸受体中的作用,这些受体在神经过程中的作用至关重要 .
安全和危害
The safety information for “4-Bromo-5-fluoro-2-methylaniline” indicates that it has hazard classifications of Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
作用机制
Target of Action
4-Bromo-5-fluoro-2-methylaniline is a key ingredient for the synthesis of MDL compounds . These compounds are activators of sirtuin 6 (SIRT6) , a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
MDL compounds increase the deacetylase activity of SIRT6 by binding to an allosteric site . This binding leads to a decrease in histone levels in human hepatocellular carcinoma cells .
Biochemical Pathways
The activation of SIRT6 by MDL compounds affects the biochemical pathway of histone deacetylation . This results in the suppression of tumor growth, as SIRT6 acts as a tumor suppressor .
Result of Action
The result of the action of 4-Bromo-5-fluoro-2-methylaniline, through its role in the synthesis of MDL compounds, is the activation of SIRT6 . This leads to a decrease in histone levels in human hepatocellular carcinoma cells , thereby suppressing tumor growth .
生化分析
Biochemical Properties
4-Bromo-5-fluoro-2-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to participate in cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group
Cellular Effects
The effects of 4-Bromo-5-fluoro-2-methylaniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, 4-Bromo-5-fluoro-2-methylaniline exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to participate in cross-coupling reactions and nucleophilic substitutions is central to its biochemical activity . These interactions are critical for its role in various biochemical processes and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-5-fluoro-2-methylaniline change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-5-fluoro-2-methylaniline remains stable under specific conditions, but its degradation products can have different biochemical activities . Understanding these temporal effects is crucial for its application in research and therapeutic development.
Dosage Effects in Animal Models
The effects of 4-Bromo-5-fluoro-2-methylaniline vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
4-Bromo-5-fluoro-2-methylaniline is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s participation in cross-coupling reactions and nucleophilic substitutions is central to its role in these pathways . Understanding these metabolic interactions is crucial for its application in biochemical research and therapeutic development.
Transport and Distribution
Within cells and tissues, 4-Bromo-5-fluoro-2-methylaniline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are essential for understanding the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Bromo-5-fluoro-2-methylaniline is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for its role in various biochemical processes and potential therapeutic applications.
属性
IUPAC Name |
4-bromo-5-fluoro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAZFTXACIZDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426944 | |
| Record name | 4-bromo-5-fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52723-82-7 | |
| Record name | 4-bromo-5-fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52723-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)








![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)


